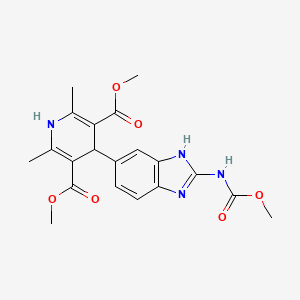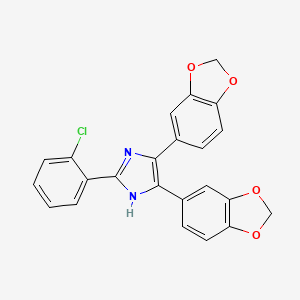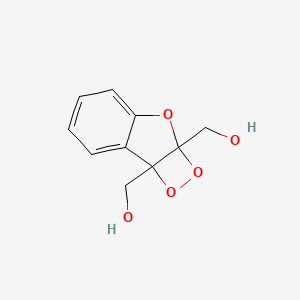
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- is an organic compound with the molecular formula C7H12O4 It is a derivative of acetone, where the hydrogen atoms on the central carbon are replaced by acetyloxy and dimethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- typically involves the acetylation of 2-propanone (acetone) with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- involves its interaction with specific molecular targets The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways The dimethoxy groups can interact with enzymes, potentially inhibiting or modifying their activity
類似化合物との比較
Similar Compounds
2-Propanone, 1-(acetyloxy)-: This compound has a similar structure but lacks the dimethoxy groups.
Acetoxyacetone: Another related compound with similar reactivity but different substitution patterns.
Uniqueness
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- is unique due to the presence of both acetyloxy and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
特性
| 140158-62-9 | |
分子式 |
C7H12O5 |
分子量 |
176.17 g/mol |
IUPAC名 |
(3,3-dimethoxy-2-oxopropyl) acetate |
InChI |
InChI=1S/C7H12O5/c1-5(8)12-4-6(9)7(10-2)11-3/h7H,4H2,1-3H3 |
InChIキー |
FGMFGMZDNHOZMH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(=O)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)

